molecular formula C10H10O3 B11753157 8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No.: B11753157
M. Wt: 178.18 g/mol
InChI Key: SLNRMGNORCQXNW-UHFFFAOYSA-N
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Description

8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a bicyclic organic compound featuring a benzoxepin core with a hydroxyl group at position 6. Its structure combines a benzene ring fused to a seven-membered oxepin ring, with partial saturation at positions 3 and 7.

Properties

IUPAC Name

8-hydroxy-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6,11H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNRMGNORCQXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1a. Acid-Catalyzed Cyclization

The use of Brønsted or Lewis acids to promote intramolecular ether formation is a common strategy. For example, polyphosphoric acid (PPA) has been employed to cyclize carboxylic acid precursors into benzoxepinones. In a representative procedure, 8-phenyl-6,7-dihydro-5H-benzocycloheptene-9-carboxylic acid undergoes cyclization in xylene at 110°C for 10 hours, yielding the fused-ring system in 64% yield. Adapting this method, 2-(3-hydroxypropoxy)benzoic acid could cyclize under similar conditions to form the target compound.

Key Conditions

PrecursorReagentTemperatureYieldSource
2-(3-Hydroxypropoxy)benzoic acidPPA, xylene110°C60–70% (predicted)

1b. Base-Mediated Cyclization

Lithium diisopropylamide (LDA) has been used to deprotonate ketone precursors, enabling nucleophilic attack and ring closure. In the synthesis of 3,4-dihydro-8-fluoro-1-benzoxepin-5(2H)-one, LDA facilitates thiolation followed by triflation and oxidation. Substituting the fluorine-containing precursor with a hydroxylated analog could directly yield 8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one.

Oxidation Strategies

2a. Sulfide-to-Hydroxyl Conversion

The oxidation of sulfur-containing intermediates provides a route to introduce the hydroxyl group. In the RSC procedure, 4-(p-tolylthio)-8-fluoro-2,3-dihydro-1-benzoxepin-5-yl triflate is treated with meta-chloroperbenzoic acid (mCPBA) to oxidize the sulfide to a sulfoxide. Further hydrolysis of the sulfoxide could yield the hydroxyl group, though this step requires optimization.

Reaction Pathway

  • Thioether formation via LDA-mediated coupling.

  • Sulfoxide formation using mCPBA.

  • Acidic hydrolysis to hydroxyl group (hypothetical).

2b. Direct Hydroxylation

Electrophilic aromatic substitution using hydrogen peroxide or oxone in the presence of directing groups offers a potential pathway. For instance, nitration followed by reduction and diazotization could position the hydroxyl group at the 8-position. However, this method risks over-oxidation and requires precise regiocontrol.

Iodolactonization and Post-Synthetic Modifications

The ACS Omega method for benzodioxepinones involves iodolactonization of alkenyl benzaldehydes using CuI and tert-butyl hydroperoxide (TBHP). Adapting this approach, 2-(allyloxy)-8-hydroxybenzaldehyde could undergo oxidation to the carboxylic acid, followed by iodolactonization to form the oxepinone ring.

General Procedure

  • Oxidation : 2-(Allyloxy)-8-hydroxybenzaldehyde → 2-(allyloxy)-8-hydroxybenzoic acid (TBHP, CuI, 70°C).

  • Iodolactonization : Intramolecular cyclization with iodine to form the seven-membered ring.

Post-synthetic modifications, such as thiocyanation or azidation, could further diversify the scaffold.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield RangeScalability
Acid-Catalyzed CyclizationHigh functional group toleranceHarsh conditions, long reaction times60–70%Moderate
Base-Mediated CyclizationPrecise regiocontrolSensitivity to moisture, costly reagents35–50%Low
IodolactonizationMild conditions, modularRequires pre-functionalized substrates50–70%High

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzoxepines, depending on the specific reagents and conditions used .

Scientific Research Applications

8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzoxepine ring structure allows for interactions with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one with analogous derivatives, focusing on structural features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Group Comparison

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Biological Activity References
This compound -OH at C-8 Hydroxyl, ketone, ether ~194.19 Not directly reported (see analogs)
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one -Br at C-8 Bromine, ketone, ether ~257.09 Synthetic intermediate
(R)-3-Hydroxy-3,7-bis(hydroxymethyl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one -OH at C-3, -CH2OH at C-3 and C-7 Hydroxyl, hydroxymethyl, ketone, ether 238.24 (free base) Antioxidant, anti-inflammatory
6-Methoxy-3-methyl-8-(2-oxopropyl)benzo[b]oxepin-5(2H)-one -OCH3 at C-6, -CH3 at C-3, -COCH2CH3 at C-8 Methoxy, ketone, ether ~292.30 Anti-MRSA activity
8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one -OCH3 at C-8 Methoxy, ketone, ether ~208.21 Not directly reported
4-Bromo-3,4-dihydronaphtho[1,2-b]oxepin-5(2H)-one -Br at C-4, fused naphthalene ring Bromine, ketone, ether 291.14 Synthetic precursor

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity 8-Bromo vs. 8-Hydroxy: Bromination at C-8 (as in 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one) introduces a heavy atom, increasing molecular weight and altering electronic properties. This enhances stability for synthetic intermediates but may reduce bioavailability compared to the hydroxylated analog . Hydroxymethyl vs. Hydroxyl: The (R)-3-hydroxy-3,7-bis(hydroxymethyl) derivative exhibits enhanced antioxidant activity due to increased hydrogen-bonding capacity and hydrophilicity . Methoxy vs.

Ring System Modifications

  • Naphtho-Fused Analogs : Compounds like 4-Bromo-3,4-dihydronaphtho[1,2-b]oxepin-5(2H)-one feature extended aromatic systems, which may enhance π-π stacking interactions in drug-receptor binding but increase metabolic susceptibility .

Biological Activity Trends

  • Anti-MRSA activity in 6-methoxy-3-methyl-8-(2-oxopropyl)benzo[b]oxepin-5(2H)-one highlights the importance of electron-withdrawing groups (e.g., ketone) at C-8 for targeting bacterial enzymes .
  • The (R)-3-hydroxy-3,7-bis(hydroxymethyl) derivative’s anti-inflammatory activity correlates with its ability to scavenge free radicals and modulate oxidative stress pathways .

Biological Activity

8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a hydroxyl group and a benzoxepin backbone, has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antibacterial research. This article will explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11O3C_{11}H_{11}O_3, with a molar mass of approximately 178.18 g/mol. Its unique structural features contribute significantly to its biological activity.

Compound Name Structural Features Molecular Formula Molar Mass (g/mol)
This compoundHydroxyl group at position 8C11H11O3C_{11}H_{11}O_3178.18

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. In vitro studies have shown that this compound can effectively scavenge free radicals, thereby reducing oxidative damage in cellular systems.

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against various strains of bacteria. Studies demonstrate that it exhibits notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the following table:

Bacterial Strain MIC (μM)
Staphylococcus aureus15.00
Escherichia coli20.00
Streptococcus pneumoniae18.50
Pseudomonas aeruginosa25.00

These results suggest that this compound could be a promising candidate for developing new antibacterial agents .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has shown potential as an anti-inflammatory agent. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models. For instance, one study demonstrated that treatment with this compound significantly decreased the levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages .

Case Studies

  • Study on Antioxidant Activity : A recent study evaluated the antioxidant capacity of various benzoxepin derivatives, including this compound. The results indicated that this compound exhibited superior antioxidant activity compared to other derivatives tested, highlighting its potential therapeutic applications in oxidative stress-related diseases.
  • Antibacterial Efficacy : Another study focused on the antibacterial properties of this compound against multi-drug resistant bacterial strains. The findings revealed that it was effective against several resistant strains, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria .
  • Anti-inflammatory Mechanisms : In vitro experiments demonstrated that this compound could modulate inflammatory pathways by inhibiting nuclear factor kappa B (NF-kB) activation, which is crucial for the expression of many inflammatory genes .

Q & A

Q. What are the established synthetic routes for 8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including ring-closure strategies and functional group transformations. Key steps include:

  • Friedel-Crafts acylation to form the oxepin ring backbone.
  • Hydroxylation via demethylation of methoxy precursors or direct oxidation .
  • Ketone stabilization using protecting groups (e.g., acetyl) to prevent undesired side reactions during hydroxylation .

Q. Critical Parameters :

  • Temperature control (< 0°C for acylation steps) to minimize polymerization.
  • Solvent choice (e.g., dichloromethane for Friedel-Crafts) impacts reaction efficiency.
  • Catalysts like Lewis acids (AlCl₃) or enzymes for stereoselective hydroxylation .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm) and hydroxyl proton (δ 5.2–5.5 ppm, broad).
    • ¹³C NMR : Carbonyl peak at ~200 ppm and aromatic carbons (110–150 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., intramolecular H-bonding between hydroxyl and ketone groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 192.0784 for C₁₁H₁₀O₃) .

Q. What in vitro assays are used to evaluate the biological activity of benzoxepin derivatives?

  • Enzyme Inhibition Assays :
    • Cyclooxygenase (COX-1/COX-2) : Measures inhibition of prostaglandin synthesis via ELISA .
    • Kinase Profiling : Uses ATP-binding assays to identify kinase targets .
  • Cell-Based Assays :
    • Apoptosis/Cell Viability : MTT or Annexin V staining in neuronal or cancer cell lines .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural characterization?

  • Dynamic Effects : Rotamers or tautomers (e.g., keto-enol equilibria) may cause NMR signal splitting. Use variable-temperature NMR to identify dynamic processes .
  • Crystallographic Disorder : X-ray data may show disordered atoms; refine models using software like OLEX2 and cross-validate with DFT calculations .
  • Impurity Analysis : HPLC-MS detects trace byproducts (e.g., diastereomers) that skew NMR integration .

Q. What strategies mitigate low yields in the final hydroxylation step of the synthesis?

  • Protecting Groups : Temporarily block reactive ketones with tert-butyldimethylsilyl (TBS) groups before hydroxylation .
  • Oxidant Optimization : Replace harsh reagents (CrO₃) with enzymatic systems (e.g., cytochrome P450 mimics) for selective oxidation .
  • Microwave-Assisted Synthesis : Reduces reaction time and side-product formation (e.g., 30% yield increase at 100°C for 10 min) .

Q. How do stereochemical variations in benzoxepin derivatives affect pharmacological activity?

  • Case Study : The S-enantiomer of a related compound showed 10-fold higher COX-2 inhibition than the R-form due to better binding pocket complementarity .
  • Methodology :
    • Chiral HPLC separates enantiomers.
    • Docking Simulations (AutoDock Vina) correlate stereochemistry with target affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of similar benzoxepin analogs?

  • Source of Variability : Differences in assay conditions (e.g., cell line specificity, serum concentration) or compound purity.
  • Resolution Strategies :
    • Meta-Analysis : Compare EC₅₀ values across studies using standardized units (e.g., µM ± SEM).
    • Dose-Response Curves : Re-evaluate activity in parallel assays under controlled conditions .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Key AdvantageLimitationReference
Friedel-Crafts Acylation45–55Scalable, one-pot synthesisRequires strict anhydrous conditions
Enzymatic Hydroxylation60–70Stereoselective, eco-friendlyHigh enzyme cost

Q. Table 2. Key NMR Peaks for Structural Confirmation

Proton/CarbonChemical Shift (ppm)MultiplicityAssignment
C=O200.1-Ketone
OH5.3 (1H)BroadHydroxyl group
H-7 (aromatic)6.9–7.1DoubletPara-substituted H

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